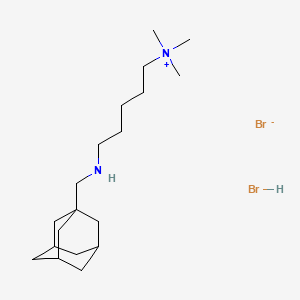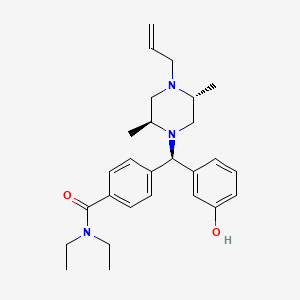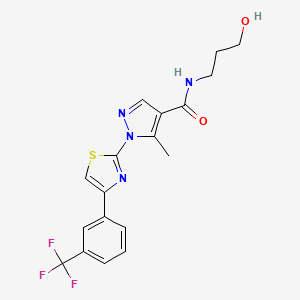
RWJ 50271
概要
説明
RWJ 50271は、リンパ球機能関連抗原-1(LFA-1)と細胞間接着分子-1(ICAM-1)の相互作用を選択的に阻害する経口活性薬です。 この化合物は、LFA-1/ICAM-1を介した細胞接着を阻害する上で顕著な可能性を示しており、免疫学や炎症の分野における科学研究における貴重なツールとなっています。 .
科学的研究の応用
RWJ 50271は、科学研究において幅広い用途があります。
免疫学: LFA-1/ICAM-1相互作用が免疫細胞の接着と遊走において果たす役割を研究するために使用されます。
炎症: この化合物は、免疫細胞が内皮細胞に接着するのを阻害できるため、炎症性疾患に焦点を当てた研究において価値があります。
がん研究: this compoundは、細胞接着機構を阻害することによって腫瘍転移を阻害する可能性について調査されています。
創薬: 免疫細胞接着を標的とした新しい治療薬の開発のためのリード化合物として機能します。
作用機序
RWJ 50271は、LFA-1とICAM-1の相互作用を選択的に阻害することで、その効果を発揮します。この相互作用は、免疫細胞の接着と遊走に不可欠です。この相互作用を阻害することで、this compoundは免疫細胞が内皮細胞に接着するのを防ぎ、それによって炎症と免疫細胞浸潤を軽減します。 免疫細胞上のLFA-1インテグリンと内皮細胞上のICAM-1分子など、分子標的が含まれます。 .
類似の化合物との比較
This compoundは、他のLFA-1/ICAM-1阻害剤と比較して、高い選択性と経口活性においてユニークです。類似の化合物には以下が含まれます。
BIRT 377: 別のLFA-1/ICAM-1阻害剤ですが、薬物動態特性が異なります。
LFA703: 同様の阻害効果がありますが、経口バイオアベイラビリティが低い化合物です。
XVA143: 強力な阻害作用で知られていますが、溶解性が悪い点が制限されています。
This compoundは、効力、選択性、経口バイオアベイラビリティのバランスが優れているため、研究用途に適した選択肢として際立っています。 .
生化学分析
Biochemical Properties
RWJ 50271 plays a significant role in biochemical reactions by inhibiting LFA-1/ICAM-1-mediated cell adhesion . It interacts with the LFA-1 protein, a member of the integrin family of proteins, which plays a crucial role in the adhesion of leukocytes to endothelial cells . The nature of these interactions involves the binding of this compound to the LFA-1 protein, thereby preventing its interaction with ICAM-1 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It inhibits the adhesion of peripheral blood lymphocytes to plastic immobilized sICAM-1 . This inhibition can influence cell function by disrupting cell signaling pathways and altering gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the LFA-1 protein. By binding to LFA-1, this compound prevents the interaction of LFA-1 with ICAM-1, thereby inhibiting LFA-1/ICAM-1-mediated cell adhesion . This can lead to changes in gene expression and potentially affect enzyme activation or inhibition .
Dosage Effects in Animal Models
In animal models of inflammation, oral administration of this compound at a dosage of 50 mg/kg was found to significantly reduce foot pad swelling
準備方法
合成経路と反応条件
RWJ 50271の合成は、重要な中間体の調製から始まる複数の工程を伴います。プロセスには通常、次の工程が含まれます。
コア構造の形成: this compoundのコア構造は、一連の縮合反応と環化反応によって合成されます。これには、様々な試薬や触媒を用いてヘテロ環骨格を形成することが含まれます。
官能基の修飾: その後の工程には、化合物の生物活性に不可欠な官能基の導入が含まれます。これには、ハロゲン化反応やその他の置換反応によってフッ素原子やその他の置換基を付加することが含まれます。
精製: 最終生成物は、再結晶やクロマトグラフィーなどの手法を用いて精製し、目的の純度と収率を得ます。
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、大規模製造向けに最適化されています。これには、高スループット反応器、試薬添加用の自動システム、および高度な精製技術を使用し、生産の整合性と効率を確保することが含まれます。
化学反応の分析
反応の種類
RWJ 50271は、以下のものを含む様々な化学反応を起こします。
酸化: この化合物は特定の条件下で酸化されて、酸化された誘導体を形成することがあります。これは、異なる生物活性を示す可能性があります。
還元: 還元反応は、this compoundの官能基を修飾するために使用でき、その活性を変化させる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: ハロゲン化反応には、フッ素ガスやN-フルオロベンゼンスルホンイミドなどの試薬が使用されることが多いです。
主な生成物
これらの反応から生成される主な生成物には、this compoundの様々な誘導体が含まれます。これらは、構造活性相関を研究し、化合物の有効性を最適化するために使用できます。
類似化合物との比較
RWJ 50271 is unique in its high selectivity and oral activity compared to other LFA-1/ICAM-1 inhibitors. Similar compounds include:
BIRT 377: Another LFA-1/ICAM-1 inhibitor, but with different pharmacokinetic properties.
LFA703: A compound with similar inhibitory effects but less oral bioavailability.
XVA143: Known for its potent inhibition but limited by its poor solubility.
This compound stands out due to its balance of potency, selectivity, and oral bioavailability, making it a preferred choice for research applications .
特性
IUPAC Name |
N-(3-hydroxypropyl)-5-methyl-1-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2S/c1-11-14(16(27)22-6-3-7-26)9-23-25(11)17-24-15(10-28-17)12-4-2-5-13(8-12)18(19,20)21/h2,4-5,8-10,26H,3,6-7H2,1H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFGTYCLOKDAES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F)C(=O)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride](/img/structure/B1662273.png)
![5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B1662274.png)

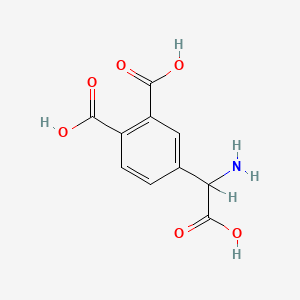


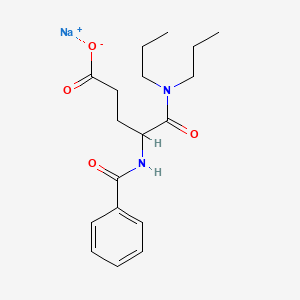
![[(1S)-1-[(7-bromo-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride](/img/structure/B1662286.png)
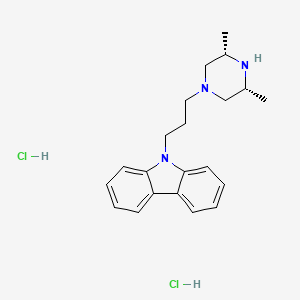
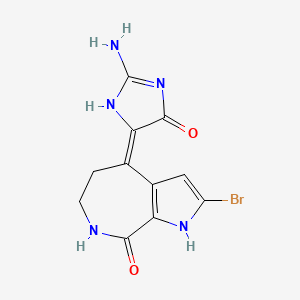
![(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid](/img/structure/B1662289.png)
